molecular formula C22H23N3O7 B2757055 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 922090-33-3

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No. B2757055
CAS RN: 922090-33-3
M. Wt: 441.44
InChI Key: UPWYXUDWBPKSEP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl group, an oxadiazol-2-yl group, and a triethoxybenzamide group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized using methods such as the Schiff method . This involves the condensation of an aldehyde with an aromatic primary amine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including spectroscopy and computational methods . These could provide information about the compound’s solubility, stability, and reactivity.

Scientific Research Applications

Future Directions

The development of new, highly effective drugs often involves the design and synthesis of novel compounds, followed by extensive testing for biological activity . This compound, with its complex structure and potential for biological activity, could be a candidate for further study in the field of medicinal chemistry .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various cancer cell lines

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Compounds with similar structures have been reported to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.

Pharmacokinetics

A compound with a similar structure, azd0530, has been reported to display excellent pharmacokinetic parameters in animal models and in humans

Result of Action

Similar compounds have been reported to exhibit potent growth inhibition properties against various human cancer cell lines . They have been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7/c1-4-27-17-10-14(11-18(28-5-2)19(17)29-6-3)20(26)23-22-25-24-21(32-22)13-7-8-15-16(9-13)31-12-30-15/h7-11H,4-6,12H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWYXUDWBPKSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide

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